Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester Tyrphostin AG957 is a tyrosine kinase inhibitor, selectively inhibiting human p210 tyrosine kinase activity.
Brand Name: Vulcanchem
CAS No.: 140674-76-6
VCID: VC0546128
InChI: InChI=1S/C15H15NO4/c1-20-15(19)10-2-4-12(5-3-10)16-9-11-8-13(17)6-7-14(11)18/h2-8,16-18H,9H2,1H3
SMILES: COC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)O)O
Molecular Formula: C15H15NO4
Molecular Weight: 273.28 g/mol

Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester

CAS No.: 140674-76-6

Inhibitors

VCID: VC0546128

Molecular Formula: C15H15NO4

Molecular Weight: 273.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester - 140674-76-6

CAS No. 140674-76-6
Product Name Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester
Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
IUPAC Name methyl 4-[(2,5-dihydroxyphenyl)methylamino]benzoate
Standard InChI InChI=1S/C15H15NO4/c1-20-15(19)10-2-4-12(5-3-10)16-9-11-8-13(17)6-7-14(11)18/h2-8,16-18H,9H2,1H3
Standard InChIKey QSFREBZMBNRGOK-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)O)O
Canonical SMILES COC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)O)O
Appearance Solid powder
Description Tyrphostin AG957 is a tyrosine kinase inhibitor, selectively inhibiting human p210 tyrosine kinase activity.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Tyrphostin AG957; Tyrphostin-AG957; TyrphostinAG957; Tyrphostin AG-957; Tyrphostin AG 957; AG-957; AG 957; AG957;
Reference 1: Fu P, Usatyuk PV, Lele A, Harijith A, Gregorio CC, Garcia JG, Salgia R, Natarajan V. c-Abl mediated tyrosine phosphorylation of paxillin regulates LPS-induced endothelial dysfunction and lung injury. Am J Physiol Lung Cell Mol Physiol. 2015 May 15;308(10):L1025-38. doi: 10.1152/ajplung.00306.2014. Epub 2015 Mar 20. PubMed PMID: 25795725; PubMed Central PMCID: PMC4437005.
2: Mukhopadhyay I, Sausville EA, Doroshow JH, Roy KK. Molecular mechanism of adaphostin-mediated G1 arrest in prostate cancer (PC-3) cells: signaling events mediated by hepatocyte growth factor receptor, c-Met, and p38 MAPK pathways. J Biol Chem. 2006 Dec 8;281(49):37330-44. Epub 2006 Sep 6. PubMed PMID: 16956884.
3: Knijn A, Brisdelli F, Ferretti A, Iorio E, Marcheggiani D, Bozzi A. Metabolic alterations in K562 cells exposed to taxol and tyrphostin AG957: 1H NMR and biochemical studies. Cell Biol Int. 2005 Nov;29(11):890-7. Epub 2005 Sep 21. PubMed PMID: 16181795.
4: Yeheskely-Hayon D, Regev R, Eytan GD, Dann EJ. The tyrosine kinase inhibitors imatinib and AG957 reverse multidrug resistance in a chronic myelogenous leukemia cell line. Leuk Res. 2005 Jul;29(7):793-802. Epub 2005 Feb 26. PubMed PMID: 15927675.
5: Ackermann U, Tochon-Danguy HJ, Nerrie M, Nice EC, Sachinidis JI, Scott AM. Synthesis, 11C labeling and biological properties of derivatives of the tyrphostin AG957. Nucl Med Biol. 2005 May;32(4):323-8. PubMed PMID: 15878501.
6: Kaur G, Narayanan VL, Risbood PA, Hollingshead MG, Stinson SF, Varma RK, Sausville EA. Synthesis, structure-activity relationship, and p210(bcr-abl) protein tyrosine kinase activity of novel AG 957 analogs. Bioorg Med Chem. 2005 Mar 1;13(5):1749-61. PubMed PMID: 15698792.
7: Chandra J, Hackbarth J, Le S, Loegering D, Bone N, Bruzek LM, Narayanan VL, Adjei AA, Kay NE, Tefferi A, Karp JE, Sausville EA, Kaufmann SH. Involvement of reactive oxygen species in adaphostin-induced cytotoxicity in human leukemia cells. Blood. 2003 Dec 15;102(13):4512-9. Epub 2003 Aug 14. PubMed PMID: 12920036.
8: Wang Y, Wagner MB, Kumar R, Cheng J, Joyner RW. Inhibition of fast sodium current in rabbit ventricular myocytes by protein tyrosine kinase inhibitors. Pflugers Arch. 2003 Jul;446(4):485-91. Epub 2003 Apr 26. PubMed PMID: 12719980.
9: Brisdelli F, Iorio E, Knijn A, Ferretti A, Marcheggiani D, Lenti L, Strom R, Podo F, Bozzi A. Two-step formation of 1H NMR visible mobile lipids during apoptosis of paclitaxel-treated K562 cells. Biochem Pharmacol. 2003 Apr 15;65(8):1271-80. PubMed PMID: 12694868.
10: Wang Y, Kumar R, Wagner MB, Cheng J, Mishra M, Joyner RW. Regulation of transient outward current in human atrial myocytes by protein tyrosine kinase pathway. J Cardiovasc Electrophysiol. 2002 Sep;13(9):927-35. PubMed PMID: 12380934.
11: Urbano A, Gorgun G, Foss F. Mechanisms of apoptosis by the tyrphostin AG957 in hematopoietic cells. Biochem Pharmacol. 2002 Feb 15;63(4):689-92. PubMed PMID: 11992636.
12: Bhatia R, Munthe HA, Forman SJ. Abnormal growth factor modulation of beta1-integrin-mediated adhesion in chronic myelogenous leukaemia haematopoietic progenitors. Br J Haematol. 2001 Dec;115(4):845-53. PubMed PMID: 11843818.
13: Deutsch E, Dugray A, AbdulKarim B, Marangoni E, Maggiorella L, Vaganay S, M'Kacher R, Rasy SD, Eschwege F, Vainchenker W, Turhan AG, Bourhis J. BCR-ABL down-regulates the DNA repair protein DNA-PKcs. Blood. 2001 Apr 1;97(7):2084-90. PubMed PMID: 11264175.
14: Sun X, Layton JE, Elefanty A, Lieschke GJ. Comparison of effects of the tyrosine kinase inhibitors AG957, AG490, and STI571 on BCR-ABL--expressing cells, demonstrating synergy between AG490 and STI571. Blood. 2001 Apr 1;97(7):2008-15. PubMed PMID: 11264165.
15: Svingen PA, Tefferi A, Kottke TJ, Kaur G, Narayanan VL, Sausville EA, Kaufmann SH. Effects of the bcr/abl kinase inhibitors AG957 and NSC 680410 on chronic myelogenous leukemia cells in vitro. Clin Cancer Res. 2000 Jan;6(1):237-49. PubMed PMID: 10656455.
16: Carlo-Stella C, Regazzi E, Sammarelli G, Colla S, Garau D, Gazit A, Savoldo B, Cilloni D, Tabilio A, Levitzki A, Rizzoli V. Effects of the tyrosine kinase inhibitor AG957 and an Anti-Fas receptor antibody on CD34(+) chronic myelogenous leukemia progenitor cells. Blood. 1999 Jun 1;93(11):3973-82. PubMed PMID: 10339507.
17: Jamieson L, Carpenter L, Biden TJ, Fields AP. Protein kinase Ciota activity is necessary for Bcr-Abl-mediated resistance to drug-induced apoptosis. J Biol Chem. 1999 Feb 12;274(7):3927-30. PubMed PMID: 9933579.
18: Losiewicz MD, Kaur G, Sausville EA. Different early effets of tyrphostin AG957 and geldanamycins on mitogen-activated protein kinase and p120cbl phosphorylation in anti CD-3-stimulated T-lymphoblasts. Biochem Pharmacol. 1999 Feb 1;57(3):281-9. PubMed PMID: 9890555.
19: Bhatia R, Munthe HA, Verfaillie CM. Tyrphostin AG957, a tyrosine kinase inhibitor with anti-BCR/ABL tyrosine kinase activity restores beta1 integrin-mediated adhesion and inhibitory signaling in chronic myelogenous leukemia hematopoietic progenitors. Leukemia. 1998 Nov;12(11):1708-17. PubMed PMID: 9823945.
20: Kaur G, Sausville EA. Altered physical state of p210bcr-abl in tyrphostin AG957-treated K562 cells. Anticancer Drugs. 1996 Nov;7(8):815-24. PubMed PMID: 8991184.
PubChem Compound 2064
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator